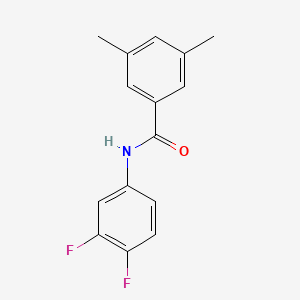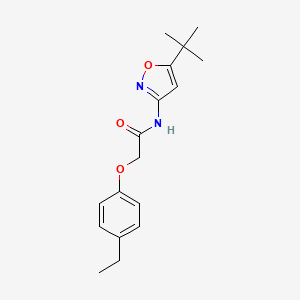
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide, commonly known as SBI-0206965, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in the treatment of various diseases. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action for N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide involves the inhibition of various signaling pathways. In cancer cells, it inhibits the Chk1 pathway, which is involved in DNA damage response and cell cycle regulation. In inflammatory cells, it inhibits the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the growth and proliferation of cancer cells and induces cell cycle arrest. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and inhibits the activation of the NLRP3 inflammasome. In neurodegenerative disorders, it protects against neuronal damage by inhibiting the activation of microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for the Chk1 pathway and NLRP3 inflammasome. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation is the potential for off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide in research. One direction is the development of more potent and selective inhibitors of the Chk1 pathway and NLRP3 inflammasome. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, the potential use of this compound in preclinical and clinical studies should be explored.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(4-ethylphenoxy)acetamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the checkpoint kinase 1 (Chk1) pathway. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. In neurodegenerative disorder research, it has been found to protect against neuronal damage by inhibiting the activation of microglia and astrocytes.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-6-8-13(9-7-12)21-11-16(20)18-15-10-14(22-19-15)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIZUXAPDIYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)

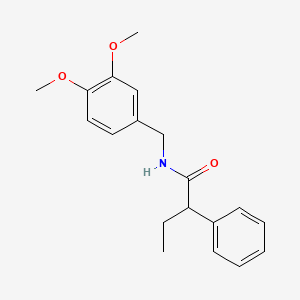

![methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B4431323.png)
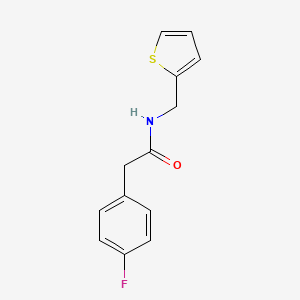

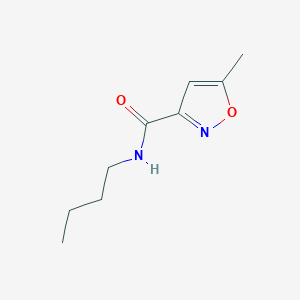
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopentylcarbonyl)piperazine](/img/structure/B4431363.png)
![2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431368.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)
